

Spectral Data of Ethyl 4-(tributylstannylyl)benzoate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 4-(tributylstannylyl)benzoate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Ethyl 4-(tributylstannylyl)benzoate**, a key organotin compound with applications in organic synthesis and materials science. Due to the limited availability of directly published experimental data for this specific molecule, this guide presents a compilation of expected spectral characteristics based on data from closely related analogs and general principles of spectroscopy for organotin compounds. This information is intended to serve as a valuable resource for researchers in identifying and characterizing this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) of **Ethyl 4-(tributylstannylyl)benzoate**. These values are predicted based on the analysis of similar structures and established spectroscopic trends for organostannanes.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.95	d	2H	Aromatic (ortho to -COOEt)
~7.55	d	2H	Aromatic (ortho to -SnBu ₃)
4.37	q	2H	-OCH ₂ CH ₃
1.58 - 1.45	m	6H	-Sn(CH ₂ CH ₂ CH ₂ CH ₃) ₃
1.38 - 1.25	m	6H	-Sn(CH ₂ CH ₂ CH ₂ CH ₃) ₃
1.15 - 1.05	m	6H	-Sn(CH ₂ CH ₂ CH ₂ CH ₃) ₃
0.91	t	9H	-Sn(CH ₂ CH ₂ CH ₂ CH ₃) ₃
1.39	t	3H	-OCH ₂ CH ₃

Note: Chemical shifts are referenced to TMS (Tetramethylsilane). The aromatic protons are expected to be distinct due to the para-substitution pattern. The butyl group protons will show complex multiplets with potential satellite peaks due to coupling with tin isotopes.

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~166.5	C=O
~145.0	Aromatic C-Sn
~136.5	Aromatic CH (ortho to -SnBu ₃)
~130.0	Aromatic C-COOEt
~128.5	Aromatic CH (ortho to -COOEt)
~60.9	-OCH ₂ CH ₃
~29.1	-Sn(CH ₂ CH ₂ CH ₂ CH ₃) ₃
~27.3	-Sn(CH ₂ CH ₂ CH ₂ CH ₃) ₃
~14.4	-OCH ₂ CH ₃
~13.7	-Sn(CH ₂ CH ₂ CH ₂ CH ₃) ₃
~10.8	-Sn(CH ₂ CH ₂ CH ₂ CH ₃) ₃

Note: The carbon attached to tin will exhibit satellite peaks due to ¹¹⁷Sn and ¹¹⁹Sn coupling.

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2955, 2925, 2870, 2850	Strong	C-H stretching (butyl and ethyl groups)
~1720	Strong	C=O stretching (ester)
~1600, 1500	Medium	C=C stretching (aromatic ring)
~1275, 1100	Strong	C-O stretching (ester)
~750	Strong	Sn-C stretching
~700 - 650	Medium-Strong	Aromatic C-H bending (out-of-plane)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
439	Moderate	[M]+ (for ^{120}Sn isotope)
383	High	[M - C ₄ H ₉] ⁺
327	Moderate	[M - 2(C ₄ H ₉)] ⁺
271	Low	[M - 3(C ₄ H ₉)] ⁺
235	High	[Sn(C ₄ H ₉) ₃] ⁺
179	High	[Sn(C ₄ H ₉) ₂ H] ⁺
121	Moderate	[SnH] ⁺
57	Very High	[C ₄ H ₉] ⁺

Note: The mass spectrum of organotin compounds is characterized by a distinctive isotopic pattern for tin, which has several stable isotopes.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral analysis of aryl tributylstannanes, which can be adapted for **Ethyl 4-(tributylstannyl)benzoate**.

Synthesis of Ethyl 4-(tributylstannyl)benzoate

A common method for the synthesis of aryl stannanes is the reaction of an organolithium or Grignard reagent with a trialkyltin halide.

Materials:

- Ethyl 4-bromobenzoate
- n-Butyllithium (n-BuLi) or Magnesium turnings
- Tributyltin chloride (Bu₃SnCl)
- Anhydrous diethyl ether or tetrahydrofuran (THF)

- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- A solution of Ethyl 4-bromobenzoate in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- A solution of n-butyllithium in hexanes is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for a specified time to allow for the formation of the aryllithium intermediate.
- Tributyltin chloride is then added dropwise to the reaction mixture.
- The reaction is allowed to warm to room temperature and stirred for several hours.
- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel or by distillation under high vacuum to yield **Ethyl 4-(tributylstannyl)benzoate**.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of the purified **Ethyl 4-(tributylstannyl)benzoate** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- The solution is transferred to a 5 mm NMR tube.[\[2\]](#)

Data Acquisition:

- ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ^1H and 100 MHz for ^{13}C).
- For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

- For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[4][5]
- Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small drop of the sample is placed directly on the crystal.

Data Acquisition:

- The IR spectrum is recorded over the range of 4000-400 cm^{-1} .
- A background spectrum of the empty accessory or salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[6][7][8]
- Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.[6]

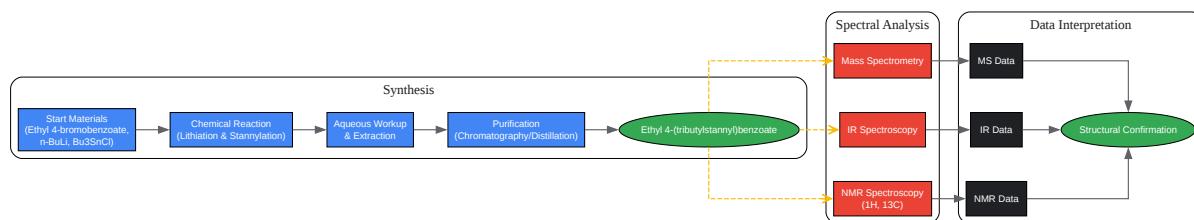
Data Acquisition:

- The mass spectrum is acquired over a suitable mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions.

- The distinctive isotopic pattern of tin should be used to identify tin-containing fragments.[9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of **Ethyl 4-(tributylstannylyl)benzoate**.



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Caption: Workflow for the synthesis and spectral analysis of **Ethyl 4-(tributylstannylyl)benzoate**.

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References

- 1. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. ocw.mit.edu [ocw.mit.edu]
- 4. eng.uc.edu [eng.uc.edu]
- 5. youtube.com [youtube.com]
- 6. sciex.com [sciex.com]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. agilent.com [agilent.com]
- 9. epa.gov [epa.gov]
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